

An In-depth Technical Guide to 1-Tert-butyl-3-methoxybenzene

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **1-Tert-butyl-3-methoxybenzene**

Cat. No.: **B1277000**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties, a representative synthetic protocol, and characterization methods for **1-Tert-butyl-3-methoxybenzene**. Additionally, it explores a relevant biological signaling pathway potentially influenced by structurally similar phenolic compounds, offering insights for researchers in drug development and related scientific fields.

Core Data Presentation

A summary of the key quantitative data for **1-Tert-butyl-3-methoxybenzene** is presented in Table 1. This information is crucial for its application in experimental settings and for the prediction of its behavior in various chemical and biological systems.

Property	Value
Molecular Formula	C ₁₁ H ₁₆ O
Molecular Weight	164.24 g/mol
Appearance	Colorless to pale yellow liquid
Boiling Point	224-226 °C at 760 mmHg
Density	0.938 g/cm ³ at 25 °C
Refractive Index	1.503 at 20 °C

Experimental Protocols

The following sections detail representative experimental methodologies for the synthesis and characterization of **1-Tert-butyl-3-methoxybenzene**.

Synthesis Protocol: Friedel-Crafts Alkylation of Anisole

This protocol describes a common method for the synthesis of tert-butylated anisole derivatives.

Materials:

- Anisole
- tert-Butyl chloride
- Anhydrous aluminum chloride (AlCl_3)
- Dichloromethane (CH_2Cl_2)
- Sodium bicarbonate (NaHCO_3) solution (5% w/v)
- Anhydrous magnesium sulfate (MgSO_4)
- Round-bottom flask
- Magnetic stirrer
- Reflux condenser
- Separatory funnel
- Rotary evaporator

Procedure:

- To a stirred solution of anisole in dichloromethane in a round-bottom flask, add anhydrous aluminum chloride in portions at 0 °C.

- Slowly add tert-butyl chloride to the reaction mixture.
- Allow the reaction to warm to room temperature and stir for 12-24 hours.
- Quench the reaction by carefully adding it to a beaker of ice water.
- Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.
- Combine the organic layers and wash with 5% sodium bicarbonate solution, followed by water.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
- The crude product can be purified by fractional distillation under reduced pressure to yield **1-tert-butyl-3-methoxybenzene**.

Characterization Protocol: GC-MS and NMR Spectroscopy

The identity and purity of the synthesized **1-tert-butyl-3-methoxybenzene** can be confirmed using the following spectroscopic methods.

Gas Chromatography-Mass Spectrometry (GC-MS):

- Instrumentation: A standard GC-MS system equipped with a capillary column suitable for the analysis of aromatic compounds (e.g., DB-5ms).
- Sample Preparation: Dilute a small amount of the purified product in a suitable solvent such as dichloromethane.
- GC Conditions:
 - Injector Temperature: 250 °C
 - Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 250 °C at a rate of 10 °C/min.

- Carrier Gas: Helium
- MS Conditions:
 - Ionization Mode: Electron Impact (EI) at 70 eV
 - Mass Range: m/z 40-400
- Expected Results: The gas chromatogram should show a major peak corresponding to **1-tert-butyl-3-methoxybenzene**. The mass spectrum of this peak will exhibit a molecular ion peak (M^+) at m/z 164, along with characteristic fragmentation patterns.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

- Instrumentation: A 300 MHz or higher NMR spectrometer.
- Sample Preparation: Dissolve approximately 10-20 mg of the sample in deuterated chloroform ($CDCl_3$).
- 1H NMR (Proton NMR):
 - Expected Chemical Shifts (δ):
 - ~1.3 ppm (singlet, 9H, $-C(CH_3)_3$)
 - ~3.8 ppm (singlet, 3H, $-OCH_3$)
 - ~6.7-7.3 ppm (multiplet, 4H, aromatic protons)
- ^{13}C NMR (Carbon-13 NMR):
 - Expected Chemical Shifts (δ):
 - ~31 ppm ($-C(CH_3)_3$)
 - ~34 ppm ($-C(CH_3)_3$)
 - ~55 ppm ($-OCH_3$)

- ~110-160 ppm (aromatic carbons)

Mandatory Visualization

While direct signaling pathway information for **1-tert-butyl-3-methoxybenzene** is limited, its structural similarity to other phenolic compounds suggests potential interaction with pathways involved in cellular stress responses. Phenolic compounds are known to modulate the Keap1-Nrf2 signaling pathway, a critical regulator of antioxidant and detoxification gene expression.[[1](#)][[2](#)][[3](#)][[4](#)][[5](#)][[6](#)][[7](#)][[8](#)]

Caption: Keap1-Nrf2 antioxidant response pathway.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Keap1-Nrf2 pathway: a key mechanism in the occurrence and development of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Phenolic acids: Natural versatile molecules with promising therapeutic applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Biosynthesis of Phenolic Compounds and Antioxidant Activity in Fresh-Cut Fruits and Vegetables - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Antioxidant Activity of Natural Phenols and Derived Hydroxylated Biphenyls - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Intracellular Signaling Pathways Modulated by Phenolic Compounds:....: Ingenta Connect [ingentaconnect.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to 1-Tert-butyl-3-methoxybenzene]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b1277000#molecular-weight-of-1-tert-butyl-3-methoxybenzene>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com